[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid
Description
[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is a tertiary amine derivative featuring a benzyl group substituted with a chlorine atom at the para position, a cyclopropylamine group, and an acetic acid moiety. This compound’s structure combines aromatic, alicyclic, and carboxylic acid functionalities, making it a versatile candidate for pharmaceutical and chemical research. Its molecular formula is C₁₂H₁₃ClNO₂, with a molecular weight of 241.72 g/mol (estimated based on analogous compounds in , and 9).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)7-14(8-12(15)16)11-5-6-11/h1-4,11H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUITSIBYVJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing chlorine atoms, similar to [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, exhibit enhanced antimicrobial properties. For instance, research has demonstrated that derivatives with chlorine substitution show significant antibacterial activity against various strains of bacteria, including E. coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine can significantly improve the efficacy of these compounds.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Various thiazole and pyridazinone derivatives have shown promising anticancer activity, which may be attributed to similar structural features present in this compound. For example, a related compound demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating strong growth inhibition . The incorporation of specific substituents on the phenyl rings has been linked to enhanced anticancer activity.
Pharmacological Studies
Seizure Protection
The compound's structural characteristics may also confer anticonvulsant properties. Studies on related compounds have shown that certain substitutions can lead to effective seizure protection in animal models . The potential for this compound to act similarly warrants further investigation into its pharmacological profile.
Neuroprotective Effects
Given its structural similarity to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects. Compounds with similar moieties have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, various chlorinated compounds were synthesized and tested against bacterial strains. The results indicated that those with chloro-substituents exhibited zones of inhibition significantly greater than their non-chlorinated counterparts, suggesting that this compound could be developed into a potent antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A series of thiazole derivatives structurally related to this compound were tested against multiple cancer cell lines. Results showed that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Key Observations :
Solubility and Stability
- The cyclopropyl group in the target compound may reduce aqueous solubility compared to methyl-substituted analogues but improves resistance to oxidative metabolism .
- Intramolecular hydrogen bonding, as seen in structurally related compounds (e.g., 2-(4-chloro-benzyl)-5-isopropyl-1-[1,2,4] triazol-1-ylmethyl-cyclopentanol), stabilizes the molecule in solution, a feature likely shared by the target compound due to its acetic acid moiety .
Data Tables
Table 1: Comparative Molecular Properties
| Property | Target Compound | [(3-Chloro-benzyl)-isopropyl-amino]-acetic acid | [(4-Chloro-benzyl)-methyl-amino]-acetic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 241.72 | 241.72 | 213.66 |
| LogP (Predicted) | ~2.5 | ~2.8 | ~1.9 |
| Hydrogen Bond Donors | 2 (NH, COOH) | 2 (NH, COOH) | 2 (NH, COOH) |
| Key Functional Advantage | Metabolic stability | Synthetic accessibility | High solubility |
Biological Activity
[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, focusing on its mechanisms, effects in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a benzyl moiety with a chloro substituent, linked to an amino-acetic acid structure. This unique configuration may influence its biological interactions and efficacy.
Biological Activity Overview
Research indicates that compounds containing cyclopropane rings often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of the cyclopropyl group may enhance the compound's ability to interact with biological targets due to conformational constraints that influence receptor binding and activity.
Key Findings
- Antimicrobial Activity : Cyclopropane derivatives have shown inhibitory effects against various bacterial strains. In particular, studies have demonstrated that modifications in the cyclopropyl structure can lead to enhanced antibacterial properties against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression .
- Enzyme Inhibition : The compound's structural characteristics may facilitate interactions with key enzymes involved in metabolic pathways. For example, cyclopropane derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .
Experimental Studies
Several studies have quantitatively assessed the biological activity of related compounds through various assays:
Case Studies
- In Vitro Cytotoxicity : A study examining the effects of similar cyclopropyl compounds on MCF-7 cells revealed that concentrations as low as 50 µg/mL resulted in significant reductions in cell viability, with morphological changes indicative of apoptosis observed under microscopy .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition has demonstrated that cyclopropane derivatives can effectively inhibit key enzymes involved in bacterial DNA replication, suggesting their potential as antibiotic agents .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : The conformational rigidity introduced by the cyclopropyl ring may enhance binding affinity for target receptors.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- Induction of Apoptosis : Alterations in cell cycle dynamics and induction of apoptotic pathways have been noted in cancer cell lines treated with structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
